



Application Notes and Protocols: Solid-Phase Peptide Synthesis with Mmt-Protected Cysteinol

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Compound of Interest		
Compound Name:	4'-Methoxy-S-trityl-L-cysteinol	
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Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient assembly of complex peptide sequences. The strategic use of orthogonal protecting groups is paramount for the synthesis of modified peptides, such as those incorporating unnatural amino acids or requiring site-specific modifications. The 4-methoxytrityl (Mmt) group is a highly acid-labile protecting group, particularly useful for the side-chain protection of residues like cysteine. Its selective removal under mildly acidic conditions, which do not affect other common acid-labile protecting groups (e.g., Boc, tBu), allows for specific onresin manipulations.[1][2][3]

Cysteinol, the reduced alcohol analogue of cysteine, is a valuable building block for introducing a unique structural and functional moiety into peptides. The incorporation of cysteinol can impact the peptide's conformation, stability, and biological activity. This document provides detailed application notes and protocols for the solid-phase synthesis of peptides containing Mmt-protected cysteinol.

Note: Direct literature on the solid-phase peptide synthesis specifically utilizing Fmoc-Mmt-cysteinol is limited. The protocols and information presented herein are based on the well-established principles of SPPS, the known chemistry of the Mmt protecting group with cysteine, and methodologies for the synthesis of peptide alcohols.[4][5] The synthesis of Fmoc-Mmt-cysteinol is proposed based on analogous reactions with cysteine.[5]



Key Features of Mmt Protection in SPPS

- Orthogonality: The Mmt group is orthogonal to the base-labile Fmoc group used for Nαprotection and the more acid-stable side-chain protecting groups like t-butyl (tBu) and tertbutyloxycarbonyl (Boc).[6][7]
- Mild Deprotection: Selective removal of the Mmt group is typically achieved with low concentrations of trifluoroacetic acid (TFA) in dichloromethane (DCM), often between 0.5% and 2%.[5][8]
- On-Resin Modification: The selective deprotection of the Mmt group on the solid support allows for site-specific modifications of the cysteinol side chain, such as alkylation, acylation, or disulfide bond formation with another deprotected cysteine residue.

Experimental Protocols Protocol 1: Synthesis of Fmoc-S-Mmt-L-Cysteinol

This protocol describes a proposed synthesis of Fmoc-S-Mmt-L-cysteinol based on the known synthesis of Fmoc-Cys(Mmt)-OH.

Materials:

- L-Cysteinol
- 4-methoxytrityl chloride (Mmt-Cl)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
- Sodium bicarbonate
- Diethyl ether
- Hexane



Magnesium sulfate (MgSO₄)

Procedure:

- S-Mmt Protection of L-Cysteinol:
 - Dissolve L-cysteinol in anhydrous DCM.
 - Add DIPEA to the solution.
 - Slowly add a solution of Mmt-Cl in DCM at 0°C.
 - Allow the reaction to warm to room temperature and stir overnight.
 - Wash the reaction mixture with water and brine.
 - Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain S-Mmt-L-cysteinol.
- N-Fmoc Protection:
 - Dissolve the crude S-Mmt-L-cysteinol in a mixture of 10% aqueous sodium bicarbonate and acetone.
 - Add a solution of Fmoc-OSu in acetone.
 - Stir the reaction at room temperature for 4-6 hours.
 - Remove the acetone under reduced pressure.
 - Extract the aqueous layer with diethyl ether to remove impurities.
 - Acidify the aqueous layer with 1 M HCl to pH 2-3.
 - Extract the product with ethyl acetate.
 - Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
 - Purify the crude product by flash chromatography to yield Fmoc-S-Mmt-L-cysteinol.



Protocol 2: Solid-Phase Peptide Synthesis of a Peptide Containing Mmt-Cysteinol

This protocol outlines the general steps for incorporating Fmoc-S-Mmt-L-cysteinol into a peptide sequence on a solid support using a standard Fmoc/tBu strategy.

Materials:

- Fmoc-S-Mmt-L-cysteinol
- · Fmoc-protected amino acids
- Rink Amide resin (or other suitable resin)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.
- Fmoc Deprotection:
 - Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
 - o Drain the solution.



- Repeat the treatment with 20% piperidine in DMF for 15 minutes.
- Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
- · Amino Acid Coupling:
 - Dissolve the Fmoc-amino acid (3 equivalents) and OxymaPure®/HOBt (3 equivalents) in DMF.
 - Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the reaction vessel for 1-2 hours at room temperature.
 - Wash the resin with DMF (3 times) and DCM (3 times).
 - (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction.
- Incorporation of Fmoc-S-Mmt-L-Cysteinol: Follow the general amino acid coupling procedure (step 3) using Fmoc-S-Mmt-L-cysteinol.
- Chain Elongation: Repeat the Fmoc deprotection (step 2) and coupling (step 3) cycles for the remaining amino acids in the sequence.
- Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

Protocol 3: On-Resin Selective Deprotection of the Mmt Group

This protocol allows for the selective removal of the Mmt group from the cysteinol side chain while the peptide remains attached to the resin.

Materials:

Peptide-resin containing Mmt-cysteinol



- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Triisopropylsilane (TIS) (optional, as a scavenger)
- N,N-Diisopropylethylamine (DIPEA)
- Methanol

Procedure:

- Resin Preparation: Swell the peptide-resin in DCM.
- Mmt Deprotection:
 - Prepare a solution of 1-2% TFA in DCM (v/v). A small amount of TIS (2-5%) can be added as a scavenger.
 - Treat the resin with the TFA/DCM solution for 2 minutes.
 - Drain the solution (a yellow-orange color indicates the release of the Mmt cation).
 - Repeat the treatment 4-5 times until the solution remains colorless.
 - Wash the resin with DCM (5 times).
- Neutralization:
 - Wash the resin with a solution of 10% DIPEA in DMF (v/v) to neutralize any residual acid.
 - Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
 - The resin is now ready for on-resin modification of the free cysteinol side chain.

Protocol 4: Final Cleavage and Global Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of all remaining acid-labile side-chain protecting groups.



Materials:

- · Peptide-resin
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water
- Dichloromethane (DCM)
- Cold diethyl ether

Procedure:

- Resin Preparation: Wash the peptide-resin with DCM and dry under vacuum.
- Cleavage:
 - Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5, v/v/v).
 - Add the cleavage cocktail to the dry resin.
 - Agitate the mixture at room temperature for 2-3 hours.
- Peptide Precipitation:
 - Filter the resin and collect the filtrate.
 - o Concentrate the filtrate to a small volume.
 - Precipitate the crude peptide by adding cold diethyl ether.
- Peptide Isolation:
 - Centrifuge the mixture to pellet the peptide.
 - Decant the ether.



- Wash the peptide pellet with cold diethyl ether two more times.
- Dry the crude peptide under vacuum.
- Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following table summarizes various conditions reported for the selective deprotection of the Mmt group from cysteine residues on a solid support. While this data is for cysteine, similar conditions are expected to be effective for Mmt-protected cysteinol. Researchers should optimize these conditions for their specific peptide sequence.

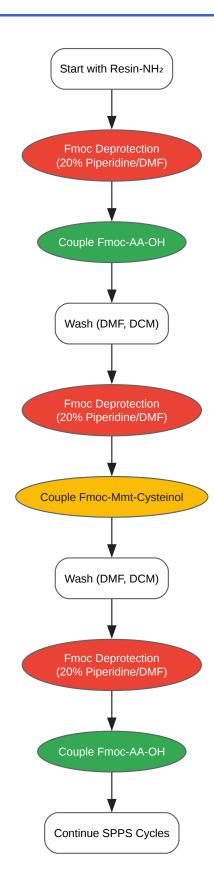
Reagent Composition	Treatment Time	Number of Treatments	Scavenger	Reference
1% TFA in DCM	2 min	3-5	1-5% TIS	
2% TFA in DCM	2 min	4	5% TIS	[8]
0.5-1.0% TFA	Not specified	Not specified	Not specified	[5][9]
10% Acetic Acid, 20% TFE in DCM	5 min	3	None	[6][7]
30% HFIP in DCM	5 min	3	None	[6][7]
0.6 M HOBt in DCM/TFE (1:1)	1 hour	2	None	

Visualizations Structure of Fmoc-S-Mmt-L-Cysteinol

Caption: Structure of Fmoc-S-Mmt-L-Cysteinol building block.

SPPS Workflow for Incorporation of Mmt-Cysteinol



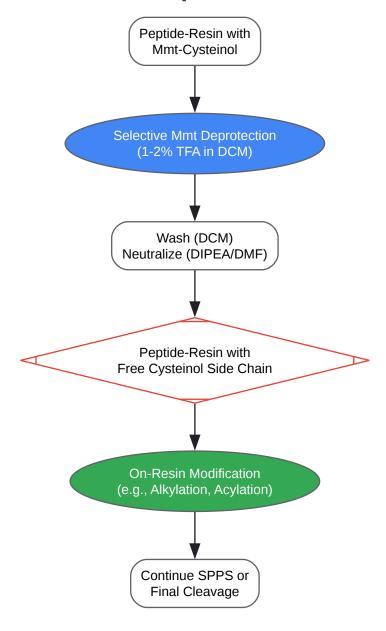


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Caption: General SPPS cycle for incorporating Mmt-Cysteinol.



On-Resin Selective Mmt Deprotection and Modification



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Caption: Workflow for selective Mmt deprotection and modification.

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